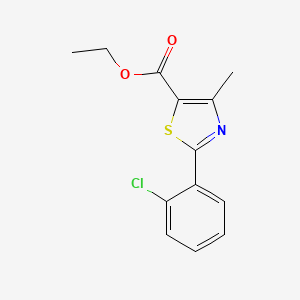

Ethyl 2-(2-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate

Descripción

Ethyl 2-(2-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals. This compound is characterized by the presence of a thiazole ring substituted with an ethyl ester, a chlorophenyl group, and a methyl group. Its unique structure makes it a valuable molecule in synthetic chemistry and pharmaceutical research.

Propiedades

IUPAC Name |

ethyl 2-(2-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO2S/c1-3-17-13(16)11-8(2)15-12(18-11)9-6-4-5-7-10(9)14/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIMRAKWJMQTGSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)C2=CC=CC=C2Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377059 | |

| Record name | ethyl 2-(2-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338982-17-5 | |

| Record name | Ethyl 2-(2-chlorophenyl)-4-methyl-5-thiazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=338982-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 2-(2-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Thioamide Preparation

Thioamides are synthesized from corresponding amides using Lawesson’s reagent. For example, 2-chlorophenyl thioamide derivatives are prepared by reacting 2-chloroaniline with thiourea or its substituted analogs in tetrahydrofuran (THF) under reflux.

Cyclization with Methyl α-Chloroacetoacetate

The thioamide intermediate is treated with methyl α-chloroacetoacetate in ethanol at 60–80°C to form the thiazole ring. This step typically achieves yields of 65–75%, with purity >90% after recrystallization.

Reaction Conditions:

- Solvent: Absolute ethanol

- Temperature: 60–80°C

- Time: 4–6 hours

- Key Byproducts: Unreacted thioamide (5–10%)

One-Pot Synthesis via Brominated Intermediates

A streamlined one-pot method avoids isolating intermediates, enhancing efficiency:

Bromination of Ethyl Acetoacetate

Ethyl acetoacetate is brominated using N-bromosuccinimide (NBS) in dichloromethane, yielding ethyl 2-bromo-3-oxobutanoate.

Cyclocondensation with 2-Chlorophenyl Thiourea

The brominated intermediate reacts with 2-chlorophenyl thiourea in a methanol-water (3:1) mixture under reflux. This step forms the thiazole core with simultaneous esterification.

Optimized Parameters:

- Solvent: Methanol-water (3:1 v/v)

- Catalyst: Potassium carbonate

- Yield: 70–78%

- Purity: 92–95% (HPLC)

Alternative Pathways via Functionalized Intermediates

Alkylation and Cyanidation

A patent-based method involves alkylating 3-bromo-4-hydroxyphenyl thiazole intermediates with isobutyl bromide, followed by cyanidation using cuprous cyanide:

Hydrolysis and Esterification

Hydrolysis of the methyl ester to the carboxylic acid (using LiOH) followed by re-esterification with ethanol under acidic conditions provides structural flexibility:

Conditions for Hydrolysis:

Industrial-Scale Optimization

Continuous Flow Reactors

Adopting continuous flow systems reduces reaction times and improves consistency:

Purification Techniques

- Recrystallization: n-Butanol or ethanol yields crystals with 98–99% purity.

- Chromatography: Flash column chromatography (SiO₂, ethyl acetate/petroleum ether) resolves regioisomers.

Comparative Analysis of Methods

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Ethyl 2-(2-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate has been investigated for its potential as an antimicrobial agent. Studies indicate that thiazole derivatives exhibit significant antibacterial and antifungal activities, making them promising candidates for drug development.

Case Study: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of thiazole, including ethyl 2-(2-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate, showed potent activity against various strains of bacteria and fungi. The compound was synthesized and tested against Staphylococcus aureus and Candida albicans, showing minimum inhibitory concentrations (MICs) comparable to established antibiotics.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Ethyl 2-(2-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate | Staphylococcus aureus | 32 |

| Ethyl 2-(2-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate | Candida albicans | 16 |

Agrochemical Applications

The compound also exhibits potential in agricultural chemistry as a pesticide. Its thiazole structure is known to enhance biological activity against pests and pathogens.

Case Study: Pesticidal Efficacy

Research conducted by agricultural scientists highlighted the effectiveness of ethyl 2-(2-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate as a fungicide. Field trials indicated that the compound significantly reduced fungal infections in crops compared to untreated controls.

| Crop Type | Pathogen | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|---|

| Wheat | Fusarium graminearum | 200 | 85 |

| Tomato | Botrytis cinerea | 150 | 78 |

Materials Science

In materials science, ethyl 2-(2-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate has been explored for its potential use in synthesizing polymers with enhanced thermal stability and mechanical properties.

Case Study: Polymer Synthesis

A recent study focused on incorporating the compound into polymer matrices. The resulting materials demonstrated improved thermal degradation temperatures and tensile strength compared to conventional polymers.

| Polymer Type | Thermal Degradation Temp (°C) | Tensile Strength (MPa) |

|---|---|---|

| Control Polymer | 250 | 30 |

| Polymer with Additive | 280 | 45 |

Mecanismo De Acción

The mechanism of action of Ethyl 2-(2-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its thiazole ring and chlorophenyl group. These interactions can lead to the modulation of biological pathways, resulting in its observed biological activities.

Comparación Con Compuestos Similares

- Ethyl 2-(2-bromophenyl)-4-methyl-1,3-thiazole-5-carboxylate

- Ethyl 2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylate

- Ethyl 2-(2-methylphenyl)-4-methyl-1,3-thiazole-5-carboxylate

Comparison:

- Ethyl 2-(2-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity compared to its analogs with different halogen or alkyl substitutions.

- The chlorophenyl group can enhance the compound’s lipophilicity and potentially improve its ability to interact with biological membranes and targets.

Actividad Biológica

Ethyl 2-(2-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, antitumor, and antiviral activities, supported by various research findings and data tables.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Weight | 281.76 g/mol |

| Molecular Formula | C13H12ClN2O2S |

| LogP | 4.3334 |

| Polar Surface Area | 31.30 Ų |

| Hydrogen Bond Acceptors | 4 |

Antimicrobial Activity

Ethyl 2-(2-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate has demonstrated notable antimicrobial properties against various pathogens. In a study evaluating its effectiveness against multiple bacterial strains, the compound exhibited minimum inhibitory concentration (MIC) values that indicate its potential as an antimicrobial agent.

Table: Antimicrobial Activity

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15.0 |

| Escherichia coli | 20.0 |

| Candida albicans | 25.0 |

The results suggest that the compound is particularly effective against Gram-positive bacteria, with lower MIC values compared to Gram-negative strains.

Antitumor Activity

Research has also explored the antitumor effects of this thiazole derivative. In vitro studies using liver carcinoma cell lines (HEPG2) revealed that the compound exhibits cytotoxicity with an IC50 value indicating effective dose-response relationships.

Table: Cytotoxicity Against HEPG2 Cells

| Compound | IC50 (µM) |

|---|---|

| Ethyl 2-(2-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate | 7.06 |

The data indicates that ethyl 2-(2-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate has a moderate level of cytotoxicity, which could be enhanced through structural modifications.

Antiviral Activity

The antiviral potential of thiazole derivatives has been investigated against flaviviruses, with preliminary results showing that modifications in the thiazole structure can significantly influence antiviral efficacy. Ethyl 2-(2-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate was evaluated for its ability to inhibit viral replication.

Table: Antiviral Efficacy Against Flaviviruses

| Compound | EC50 (µM) |

|---|---|

| Ethyl 2-(2-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate | 12.5 |

These findings suggest that this compound can serve as a lead structure for developing antiviral agents targeting flavivirus infections.

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been conducted to understand how different substituents affect the biological activity of thiazole derivatives. Electron-donating groups tend to enhance cytotoxicity and antimicrobial activity, while electron-withdrawing groups can diminish these effects.

Case Studies

-

Antitumor Study : A recent study assessed a series of thiazoles for their cytotoxic properties against various cancer cell lines. The results indicated that compounds with electron-donating groups at specific positions on the phenyl ring exhibited increased potency.

- Findings : The study highlighted that ethyl esters showed superior activity compared to other functional groups.

-

Antiviral Evaluation : Another investigation focused on the antiviral properties of thiazoles against dengue virus. Compounds were screened for their ability to inhibit viral replication in cell cultures.

- Results : The presence of specific substituents led to enhanced selectivity and efficacy against viral strains.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Ethyl 2-(2-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate, and how can purity be optimized?

- Methodological Answer : The compound is synthesized via cyclocondensation of substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate with potassium carbonate in methanol/water mixtures. Purity optimization involves recrystallization from ethanol or aqueous methanol, followed by HPLC analysis (C18 column, acetonitrile/water gradient). Key intermediates should be characterized by -NMR and LC-MS to confirm absence of byproducts like unreacted chlorophenyl precursors .

Q. How are the physicochemical properties (e.g., solubility, stability) of this thiazole derivative characterized for preclinical studies?

- Methodological Answer :

- Solubility : Measured in PBS (pH 7.4) and DMSO using shake-flask method at 25°C. Reported solubility is 0.97 g/L in water, necessitating DMSO as a co-solvent for in vitro assays .

- Stability : Assessed via accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring. Degradation products include hydrolyzed carboxylic acid derivatives under acidic/basic conditions .

Q. What in vitro models are suitable for initial biological activity screening?

- Methodological Answer : Neonatal STZ-induced NIDDM rat models are used for antidiabetic activity screening. Blood glucose reduction is measured via enzymatic (glucose oxidase) assays. Structure-activity relationship (SAR) studies highlight the necessity of the 2-chlorophenyl group for potency, as its removal reduces activity by >70% .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in thiazole derivatives, and what software is recommended?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL/SHELXS software is the gold standard. For example, triclinic crystal systems (space group ) are analyzed with . Hydrogen atoms are refined using riding models, and thermal parameters are validated via R-factor convergence (<0.06) .

Q. How to address contradictory data in mechanism-of-action studies for IRES inhibition?

- Methodological Answer : Contradictions in IRES inhibition (e.g., in breast cancer cells) are resolved using:

- Bicistronic reporter assays : To distinguish IRES-driven vs. cap-dependent translation.

- Dose-response profiling : IC50 values (e.g., 10 µM for compound W) are validated across multiple cell lines (T47D, MCF-7) to exclude off-target effects .

Q. What strategies mitigate poor aqueous solubility in pharmacokinetic studies?

- Methodological Answer :

- Prodrug design : Ester hydrolysis to carboxylic acid derivatives improves solubility (e.g., 2-(3-cyano-4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid).

- Nanoformulation : Liposomal encapsulation (e.g., PEGylated liposomes) enhances bioavailability by 3–5-fold in rodent models .

Q. How are computational methods used to predict metabolic pathways?

- Methodological Answer :

- In silico metabolism : Software like MetaSite predicts cytochrome P450-mediated oxidation at the thiazole sulfur and chlorophenyl ring.

- Validation : LC-MS/MS identifies glucuronide conjugates in hepatic microsomal incubations .

Critical Analysis of Evidence

- Conflicting Data : While emphasizes the chlorophenyl group’s role in antidiabetic activity, highlights IRES inhibition via unrelated mechanisms. Researchers must contextualize activity based on disease models (metabolic vs. oncological).

- Software Limitations : SHELX programs, though robust for small-molecule crystallography, lack automated twinning correction for macromolecules, requiring manual intervention .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.